3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid
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Overview
Description
The compound “3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom attached, and a prop-2-enoic acid group (also known as an acrylic acid group). The presence of the fluorine atom and the thiophene ring may impart unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the thiophene ring and the prop-2-enoic acid group. The fluorine atom on the phenyl ring could potentially participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity. The conjugated system of double bonds could give the compound unique optical properties .Scientific Research Applications
Material Science and Liquid Crystal Displays (LCDs)
- A study reported the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, along with fluorinated phenols, to promote excellent photoalignment of nematic liquid crystals. These materials demonstrated potential applications in LCDs, influenced by the fluorine substituents and thiophene positions, indicating the utility of fluorine and thiophene derivatives in enhancing photoalignment properties for display technologies (Hegde et al., 2013).
Pharmaceutical and Biological Activities
- Research on substituted thiophenes, including compounds related to 3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid, highlights their broad spectrum of biological activities. These activities range from antibacterial, antifungal, and antiprotozoal to potential applications in antiproliferative and herbicide products. The exploration of these compounds underscores the versatility of thiophene derivatives in pharmaceutical applications (Nagaraju et al., 2018).
Solar Energy Conversion
- In the field of dye-sensitized solar cells (DSSCs), donor-acceptor organic dyes with thiophene units have been synthesized and tested, showcasing how sulfur-containing heteroaromatic rings can be integral to the design of efficient solar energy conversion devices. These dyes, featuring thiophene derivatives, achieved power conversion efficiencies over 6%, demonstrating the critical role of such compounds in enhancing the performance of DSSCs (Robson et al., 2013).
Mechanism of Action
properties
IUPAC Name |
3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFXAHSMOGNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393302 |
Source
|
Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104314-04-7 |
Source
|
Record name | α-[(4-Fluorophenyl)methylene]-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104314-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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